Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate
Overview
Description
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is an organic compound that belongs to the class of esters It features a phthalimide group attached to a phenoxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate typically involves the esterification of 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phthalimide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid.
Reduction: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanamine.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The phenoxybutanoate moiety can interact with cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate: Similar structure but with an acetate group instead of butanoate.
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate: Similar structure but with a propanoate group instead of butanoate.
Uniqueness
Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is unique due to its specific ester linkage and the length of the carbon chain in the butanoate group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-13-26-21(25)18(4-2)27-15-11-9-14(10-12-15)22-19(23)16-7-5-6-8-17(16)20(22)24/h5-12,18H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKPARIVVXMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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